1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine
Description
Properties
IUPAC Name |
[6-(oxan-4-ylmethoxy)pyridin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O3/c24-23(25,26)19-2-1-3-20(14-19)28-8-10-29(11-9-28)22(30)18-4-5-21(27-15-18)32-16-17-6-12-31-13-7-17/h1-5,14-15,17H,6-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMPNLZWHLPQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the trifluoromethylphenyl group, and the attachment of the pyridine ring through an oxan-4-yl methoxy linker. Common synthetic routes may involve:
Formation of Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihaloalkanes.
Introduction of Trifluoromethylphenyl Group: This step often involves nucleophilic aromatic substitution reactions using trifluoromethylphenyl halides.
Attachment of Pyridine Ring: The pyridine ring can be introduced through coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- The compound has been investigated for its potential as an anti-cancer agent. The piperazine moiety is often found in pharmacologically active compounds, and modifications to this structure can lead to enhanced anti-tumor activity .
- Research indicates that derivatives of piperazine can exhibit significant activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
-
Neuropharmacology :
- Compounds containing pyridine and piperazine rings are frequently studied for their neuroactive properties. There is a growing interest in their use as cognitive enhancers and potential treatments for neurodegenerative diseases .
- Studies have shown that certain piperazine derivatives can modulate neurotransmitter systems, which could make this compound a candidate for further exploration in the treatment of conditions like depression or anxiety .
-
Antimicrobial Activity :
- Recent research has highlighted the potential of piperazine derivatives as antimicrobial agents. In vitro studies have shown that compounds similar to 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine exhibit activity against bacterial strains, suggesting its utility in developing new antibiotics .
Case Studies
-
Case Study on Anticancer Activity :
- A study published in a peer-reviewed journal evaluated the anticancer properties of various piperazine derivatives, including those structurally related to this compound. The results indicated significant cytotoxic effects on human cancer cell lines, leading to further investigations into structure-activity relationships .
- Neuropharmacological Studies :
Mechanism of Action
The mechanism of action of 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and analogous piperazine derivatives:
*Calculated based on molecular formula.
Key Observations
Substituent Effects :
- The oxan-4-ylmethoxy group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., chlorophenyl or naphthalene groups in ).
- The 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, similar to analogs in , but its meta-position may reduce steric hindrance compared to ortho-substituted derivatives.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step acylation and etherification, contrasting with simpler deprotection routes (e.g., ) or alkylation strategies (e.g., ).
The pyridine-3-carbonyl motif is structurally analogous to kinase inhibitors, which often utilize heteroaromatic cores for ATP-binding site interactions .
Case Studies
- CCR5 Antagonists: Piperazine-based compounds like Sch-350634 and Sch-417690 feature trifluoromethylphenyl groups and demonstrate nanomolar potency against HIV-1 entry. The target compound’s pyridine-oxane moiety may offer improved CNS penetration compared to bulkier analogs.
- Dopamine D3 Receptor Ligands : Compounds such as 7e (with a pentanamide linker) show selectivity for dopamine receptors. The target compound’s rigid pyridine core may reduce off-target effects compared to flexible chains.
Biological Activity
The compound 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups:
- Piperazine moiety : Known for its role in various pharmacological agents.
- Pyridine ring : Contributes to the compound's interaction with biological targets.
- Trifluoromethyl group : Enhances lipophilicity and may influence the compound's pharmacokinetics.
Chemical Formula
IUPAC Name
This compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The trifluoromethyl group enhances binding affinity, while the piperazine scaffold facilitates interaction with neurotransmitter systems.
- Serotonergic Activity : Similar compounds have been documented to exhibit serotonergic activity, potentially influencing mood and cognitive functions .
- Glycine Transporter Inhibition : Related structures have shown promise as inhibitors of glycine transporters, which are critical in neurotransmission .
Pharmacological Profile
| Activity | Description |
|---|---|
| Receptor Interaction | Modulates serotonin receptors (5-HT) and may influence dopaminergic pathways. |
| Transporter Inhibition | Potential inhibition of glycine transporters, affecting excitatory neurotransmission. |
| Antidepressant Potential | Due to serotonergic properties, may have implications in treating depression. |
1. Synthesis and Evaluation
A study synthesized a related compound featuring the piperazine structure and evaluated its biological activity against various receptor systems. The findings indicated significant interactions with serotonin receptors, suggesting a pathway for antidepressant effects .
2. Pharmacokinetic Studies
Pharmacokinetic evaluations showed that derivatives of this compound exhibited favorable absorption characteristics, enhancing their potential as therapeutic agents. Studies indicated good oral bioavailability and rapid distribution in biological systems .
3. Comparative Analysis
Comparative studies with similar compounds revealed unique properties attributed to the oxan group, enhancing solubility and permeability across biological membranes. The presence of the trifluoromethyl group was also noted to increase metabolic stability.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for high yield and purity?
- Methodology :
- Use multi-step coupling reactions (e.g., amide bond formation between pyridine-3-carbonyl and piperazine moieties) under inert conditions (argon/nitrogen).
- Optimize reaction temperatures (e.g., 60–80°C for nucleophilic substitutions) and solvent systems (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity using HPLC (>95% purity threshold) .
- Critical Parameters : Monitor reaction progress via TLC (Rf value tracking) and adjust stoichiometry of oxan-4-yl methoxy precursors to minimize side products .
Q. What spectroscopic techniques are recommended for structural confirmation?
- Methodology :
- NMR : Use H and C NMR to verify the oxan-4-yl methoxy group (δ 3.5–4.0 ppm for ether protons) and trifluoromethylphenyl signals (δ 7.5–8.0 ppm for aromatic protons) .
- HRMS : Confirm molecular mass (e.g., [M+H] ion) with <2 ppm error tolerance.
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm) and C-F vibrations (~1100–1200 cm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodology :
- Analog Synthesis : Modify the oxan-4-yl methoxy group (e.g., replace with cyclohexylmethoxy or shorter alkoxy chains) and assess changes in receptor binding using radioligand displacement assays .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors (5-HT) or kinases .
- In Vitro Profiling : Test derivatives in cell-based assays (e.g., cAMP modulation for GPCR activity) and correlate substituent effects with IC values .
Q. How should contradictory data in receptor binding assays be resolved?
- Case Example : If conflicting results arise for trifluoromethylphenyl’s role in target affinity:
Replicate Assays : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics .
Control Experiments : Test for off-target effects via counter-screening against related receptors (e.g., dopamine D, adrenergic α) .
Structural Analysis : Compare X-ray co-crystallography data (if available) with docking predictions to identify steric clashes or solvation effects .
Q. What strategies mitigate metabolic instability of the oxan-4-yl methoxy group?
- Methodology :
- Prodrug Design : Replace the methoxy group with bioisosteres (e.g., methylenedioxy) to reduce CYP450-mediated oxidation .
- Stability Assays : Incubate the compound in liver microsomes (human/rat) and quantify degradation via LC-MS. Adjust substituents based on half-life (t) improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
